

# "physical and chemical properties of 2-Fluoro-4,6-diiodoaniline"

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## Compound of Interest

Compound Name: 2-Fluoro-4,6-diiodoaniline

Cat. No.: B597224

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## Technical Guide: 2-Fluoro-4,6-diiodoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical information on **2-Fluoro-4,6-diiodoaniline**. It is important to note that publicly accessible, peer-reviewed experimental data on the physical and chemical properties of this specific compound is limited. The information presented herein is primarily sourced from chemical supplier databases and extrapolated from related compounds.

## Introduction

**2-Fluoro-4,6-diiodoaniline** is a halogenated aromatic amine. Its structure, featuring a fluorine atom and two iodine atoms on the aniline backbone, makes it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of these halogens offers multiple sites for further functionalization, enabling the synthesis of complex molecular architectures. This guide provides a summary of the known properties and a speculative synthesis protocol for this compound.

## Physicochemical Properties

Detailed experimental data for the physical properties of **2-Fluoro-4,6-diiodoaniline** are not widely reported in scientific literature. The following table summarizes the available information, primarily from chemical suppliers.

Property	Value	Source/Comment
CAS Number	1301739-25-2	[1][2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FI <sub>2</sub> N	[1][3][4][5]
Molecular Weight	362.91 g/mol	[3][4]
Appearance	Brown solid	[6]
Purity	Typically ≥95%	[3][4][6]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage	Store at 2-8°C, sealed in a dry, dark place	[1]

## Chemical Properties and Reactivity

The chemical behavior of **2-Fluoro-4,6-diiodoaniline** is dictated by the interplay of the amino group and the halogen substituents on the aromatic ring.

- Amino Group:** The -NH<sub>2</sub> group is a strong activating group and a nucleophile, making the compound susceptible to reactions such as diazotization, acylation, and alkylation.
- Iodine Atoms:** The carbon-iodine bonds are the weakest among the carbon-halogen bonds, making them susceptible to various coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, and formation of organometallic reagents.
- Fluorine Atom:** The carbon-fluorine bond is strong and the fluorine atom has a strong electron-withdrawing inductive effect, influencing the overall reactivity and electronic properties of the molecule.

## Experimental Protocols

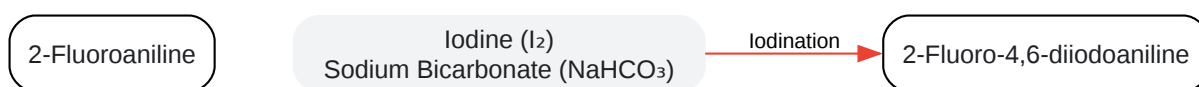
A specific, experimentally validated protocol for the synthesis of **2-Fluoro-4,6-diiodoaniline** is not available in the searched literature. However, a plausible synthetic route can be proposed

based on general methods for the iodination of anilines. The direct iodination of 2-fluoroaniline would likely be the most straightforward approach.

### Proposed Synthesis of **2-Fluoro-4,6-diiodoaniline**

This proposed protocol is based on the known methods for the di- and tri-iodination of aniline derivatives. Caution: This is a hypothetical procedure and requires experimental validation for safety and efficacy.

Reaction Scheme:



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Caption: Proposed synthesis of **2-Fluoro-4,6-diiodoaniline**.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline in a suitable solvent such as dichloromethane or ethanol.
- **Addition of Base:** Add an aqueous solution of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide formed during the reaction.
- **Iodination:** Slowly add a solution of iodine (I<sub>2</sub>) in the same solvent to the reaction mixture at room temperature. The reaction is expected to be an electrophilic aromatic substitution.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

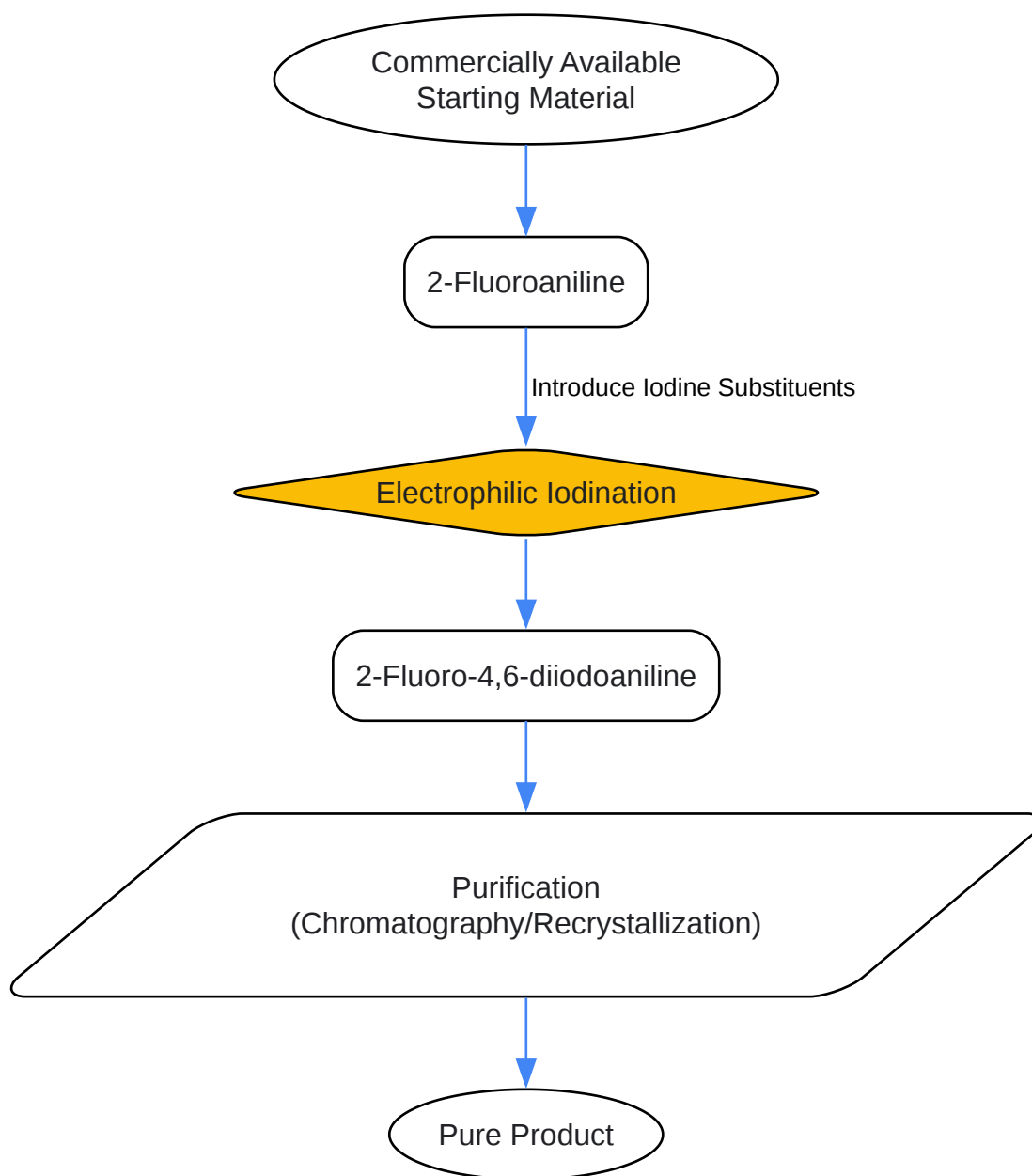
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield **2-Fluoro-4,6-diiodoaniline**.

## Spectroscopic Data

No publicly available NMR, IR, or Mass Spectrometry data for **2-Fluoro-4,6-diiodoaniline** were found. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

## Logical Relationships in Synthesis

The synthesis of halogenated anilines often involves a series of electrophilic aromatic substitution reactions. The following diagram illustrates the logical flow for the preparation of the target compound from a readily available starting material.



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Caption: Logical workflow for the synthesis and purification.

## Conclusion

**2-Fluoro-4,6-diiodoaniline** is a chemical compound with potential applications in synthetic chemistry. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of published experimental data. The information provided in this guide is intended to serve as a starting point for researchers. It is strongly recommended that any use

of this compound be preceded by a thorough experimental characterization of its properties and a careful validation of any synthetic procedures.

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## References

- 1. 1301739-25-2|2-Fluoro-4,6-diiodoaniline|BLD Pharm [bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CAS:1301739-25-2, 2-氟-4,6-二碘苯胺-毕得医药 [bidepharm.com]
- 5. Benzenamine, 2-fluoro-4,6-diiodo- | CymitQuimica [cymitquimica.com]
- 6. image.pro.acmec-e.com [image.pro.acmec-e.com]
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